

# New Procaterol DPI Demonstrates Pharmacodynamic Equivalence to Approved Device

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## Compound of Interest

Compound Name: Procaterol

Cat. No.: B1663013

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A new **procaterol** dry powder inhaler (DPI) has been shown to be pharmacodynamically equivalent to an approved **procaterol** DPI for the treatment of asthma.[1][2] A randomized, double-blind, double-dummy, crossover phase 3 clinical trial demonstrated that the new DPI provides a comparable bronchodilatory effect to the currently marketed device, meeting the predefined equivalence criteria.[1]

**Procaterol** is a selective  $\beta_2$ -adrenergic receptor agonist that induces potent bronchodilation and is widely used for managing respiratory conditions like bronchial asthma and chronic obstructive pulmonary disease.[1][3] The development of a new DPI device necessitated a thorough evaluation of its bioequivalence to the existing approved device to ensure comparable clinical efficacy and safety.[1] A similar study also established the therapeutic equivalence between a **procaterol** DPI and a **procaterol** metered-dose inhaler (MDI), highlighting the consistent delivery and action of the active drug across different inhalation devices.[4][5]

## Comparative Pharmacodynamic Data

The primary endpoints for assessing pharmacodynamic equivalence were the area under the concentration-time curve for Forced Expiratory Volume in the first second (FEV1) over 480 minutes (AUC FEV1/h) and the maximum FEV1 (Peak FEV1) achieved after a single 20  $\mu$ g dose of **procaterol**. [1][4] The 90% confidence intervals for the difference between the new and approved DPIs for both primary variables fell well within the pre-specified equivalence margin of -0.15 to 0.15 L.[1]

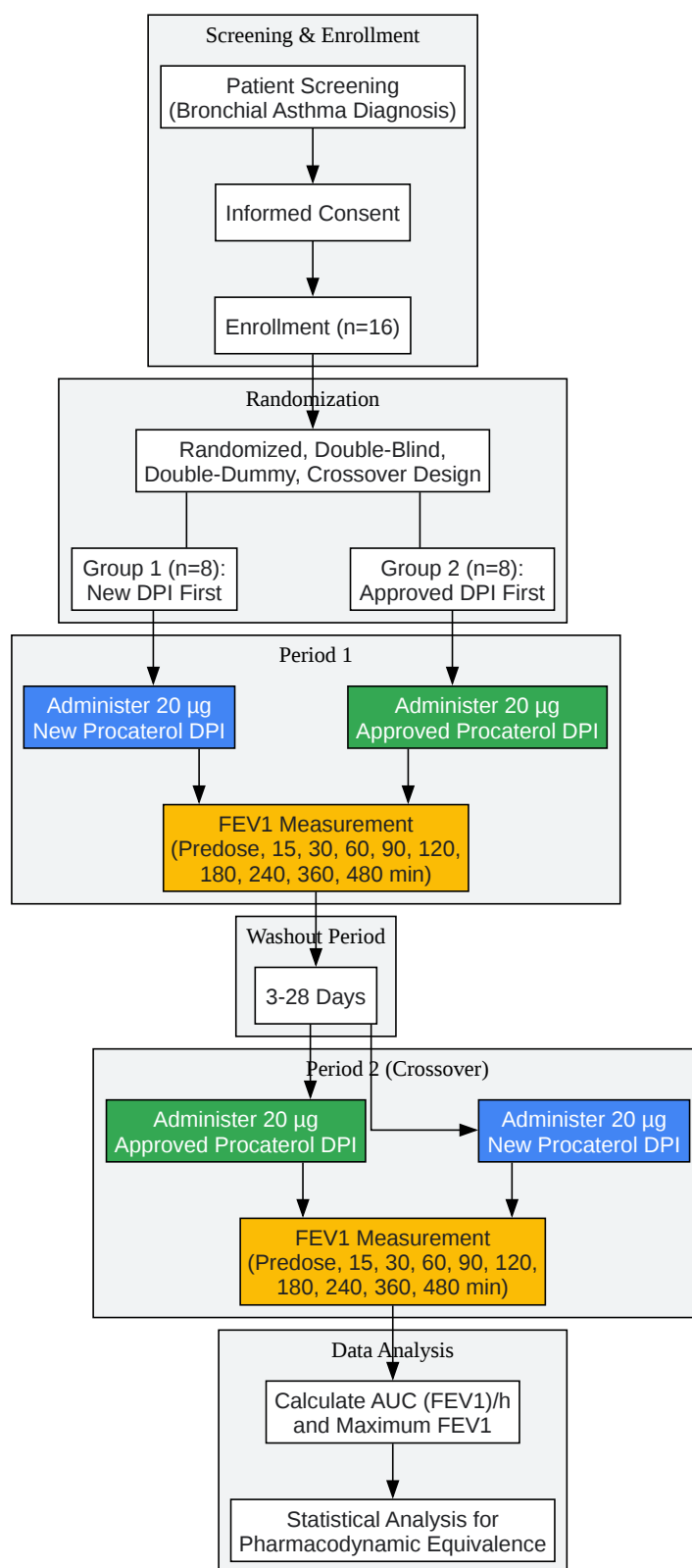
Pharmacodynamic Parameter	New Procaterol DPI	Approved Procaterol DPI	Difference in Means (90% CI)	Equivalence Margin
AUC (FEV1)/h (L)	-	-	0.041 L (0.004 to 0.078 L)	-0.15 to 0.15 L
Maximum FEV1 (L)	-	-	0.033 L (-0.008 to 0.074 L)	-0.15 to 0.15 L

Pharmacodynamic Parameter	Procaterol DPI (Meptin DPI)	Procaterol MDI (Meptin MDI)	Difference in Means (90% CI)	Equivalence Margin
Mean AUC (FEV1)/h (L)	1.4861 ± 0.5702	1.5483 ± 0.5848	-0.0621 L (-0.0995 to -0.0204 L)	-0.15 to 0.15 L
Mean Peak FEV1 (L)	1.656 ± 0.559	1.722 ± 0.554	-0.066 L (-0.102 to -0.022 L)	-0.15 to 0.15 L

## Experimental Protocols

The pharmacodynamic equivalence study was a randomized, double-blind, double-dummy, crossover comparison conducted in patients with bronchial asthma.[1][3] Sixteen patients were enrolled and divided into two groups, with each group receiving a single 20 µg dose of the new **procaterol** DPI and the approved **procaterol** DPI in a crossover fashion, separated by a washout period.[1][6] FEV1 was measured using a spirometer at predose and at multiple time points up to 480 minutes post-inhalation.[1][2]

The study comparing the **procaterol** DPI to the MDI followed a similar randomized, double-dummy, double-blind, crossover design with 16 asthma patients.[4][5] Each patient received a 20 mcg dose of either the DPI or MDI, with a washout period of 3-28 days between treatments.[4][5] The primary pharmacodynamic endpoints, AUC (FEV1)/h and peak FEV1, were analyzed for equivalence.[4]



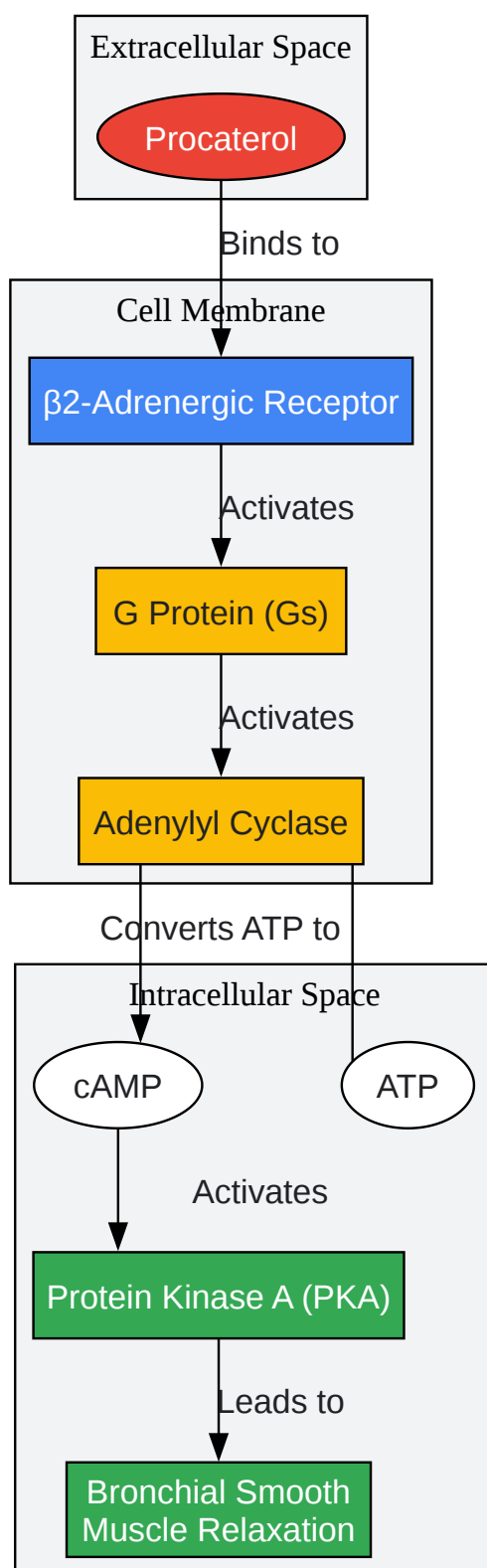
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Experimental workflow for the pharmacodynamic equivalence study.

## Mechanism of Action: Procaterol Signaling Pathway

**Procaterol** is a selective beta-2 adrenergic receptor agonist.<sup>[7][8]</sup> Its therapeutic effect is mediated through the activation of  $\beta$ 2-adrenergic receptors on the surface of bronchial smooth muscle cells.<sup>[8][9]</sup> This initiates a signaling cascade that leads to muscle relaxation and bronchodilation.

Upon binding to the  $\beta$ 2-adrenergic receptor, **procaterol** stimulates the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and an increased bronchial airflow.<sup>[7]</sup>



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Signaling pathway of **procaterol** in bronchial smooth muscle cells.

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